5-hydrazinyl-2-nitropyridine chemical properties
5-hydrazinyl-2-nitropyridine chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 5-hydrazinyl-2-nitropyridine , a specialized heterocyclic building block.
Chemical Identity & Core Properties
Executive Summary
5-Hydrazinyl-2-nitropyridine (CAS: 1019632-12-2) is a high-value pyridine derivative characterized by a hydrazine moiety at the meta position relative to the ring nitrogen (C5) and a nitro group at the ortho position (C2).[1][2][3][4] Unlike its more common isomer, 2-hydrazino-5-nitropyridine (CAS: 6343-98-2), this compound requires specialized synthetic strategies due to the electronic mismatch that prevents facile nucleophilic aromatic substitution (SNAr). It serves as a critical intermediate in the development of lysine biosynthesis inhibitors (targeting DHDPS) and the synthesis of fused nitrogen-rich heterocycles.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 5-Hydrazinyl-2-nitropyridine |
| CAS Number | 1019632-12-2 (Free Base) / 1481686-25-2 (HCl Salt) |
| Molecular Formula | C₅H₆N₄O₂ |
| Molecular Weight | 154.13 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, Pyridine; Sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Hydrazine NH), ~ -1.0 (Pyridine N) |
| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen), Protect from light |
Critical Isomer Distinction: Researchers must verify the substitution pattern. The 2-hydrazino-5-nitro isomer (red solid) is synthesized via direct SNAr of 2-chloro-5-nitropyridine. The 5-hydrazinyl-2-nitro isomer (discussed here) cannot be made this way and is structurally distinct, placing the hydrazine meta to the nitro group.
Synthetic Accessibility & Purity
The synthesis of 5-hydrazinyl-2-nitropyridine is chemically challenging because the 5-position of the 2-nitropyridine ring is electron-deficient but not activated for Nucleophilic Aromatic Substitution (SNAr). Therefore, direct displacement of a 5-halogen is inefficient.
Primary Route: Diazotization-Reduction
The most robust, self-validating method involves the reduction of a diazonium salt derived from 5-amino-2-nitropyridine .
-
Precursor: 5-Amino-2-nitropyridine (commercially available or made via nitration of 2-aminopyridine).
-
Diazotization: Reaction with
in concentrated at 0°C generates the diazonium salt. -
Reduction: Treatment with Stannous Chloride (
) reduces the diazonium species to the hydrazine.
Secondary Route: Pd-Catalyzed Cross-Coupling
For large-scale or high-purity requirements, Buchwald-Hartwig coupling offers a modern alternative.
-
Substrates: 5-Bromo-2-nitropyridine + Benzophenone Hydrazone.
-
Catalyst:
/ BINAP or Xantphos. -
Hydrolysis: Acidic hydrolysis releases the free hydrazine.
Figure 1: Synthetic pathway via the Diazotization-Reduction route, bypassing the limitations of SNAr chemistry.
Chemical Reactivity & Transformations
The molecule possesses two key reactive centers: the nucleophilic hydrazine (
A. Hydrazone Formation (Nucleophilic Attack)
The terminal nitrogen of the hydrazine group is a potent nucleophile (alpha-effect). It reacts rapidly with aldehydes and ketones to form hydrazones.
-
Application: This is the primary method for linking the pyridine scaffold to other pharmacophores.
-
Conditions: Ethanol/Methanol, catalytic acetic acid, reflux.
B. Cyclization to Fused Heterocycles
Reaction with 1,3-electrophiles (e.g., 1,3-diketones) or orthoesters yields fused ring systems such as pyrazolopyridines or triazolopyridines .
-
Mechanism:[3][5][6][7][8][9] Initial hydrazone formation followed by intramolecular nucleophilic attack on the pyridine ring (often requiring activation or oxidation).
C. Nitro Group Reduction
The nitro group at C2 can be selectively reduced to an amine (
-
Caution: This must be controlled to avoid reducing the hydrazine N-N bond, which is labile under vigorous hydrogenation conditions.
Experimental Protocol: Synthesis via Diazotization
Objective: Synthesis of 5-hydrazinyl-2-nitropyridine hydrochloride from 5-amino-2-nitropyridine.
Reagents:
-
5-Amino-2-nitropyridine (1.0 eq)
-
Sodium Nitrite (
, 1.1 eq) -
Stannous Chloride Dihydrate (
, 2.5 eq) -
Concentrated
(12 M) -
Ethanol (cold)[2]
Step-by-Step Methodology:
-
Diazonium Salt Formation:
-
Dissolve 5-amino-2-nitropyridine (10 mmol) in concentrated
(15 mL). Cool the solution to -5°C using an ice-salt bath. -
Add a solution of
(11 mmol in 5 mL water) dropwise, maintaining the internal temperature below 0°C. Stir for 30 minutes. -
Checkpoint: The solution should become clear/yellow.[2] A positive starch-iodide test confirms excess nitrous acid.
-
-
Reduction:
-
Dissolve
(25 mmol) in concentrated (10 mL) and cool to 0°C. -
Add the diazonium solution slowly to the stannous chloride solution with vigorous stirring. The temperature must not exceed 5°C.
-
Allow the mixture to warm to room temperature over 2 hours.
-
-
Isolation:
-
The hydrochloride salt of the hydrazine often precipitates directly. If not, concentrate the solution under reduced pressure.
-
Filter the solid and wash with cold ethanol and diethyl ether to remove tin salts.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for broad singlets at
8-10 ppm (Hydrazine NH) and the characteristic pyridine aromatic pattern (d, dd, d). -
Mass Spec:
.
-
Handling, Stability & Safety
Hazard Class:
-
Acute Toxicity: Hydrazines are generally toxic and potential carcinogens.
-
Energetic Instability: The combination of a hydrazine (reducing) and nitro group (oxidizing) on the same molecule creates a potential for energetic decomposition.
Safety Protocols:
-
Avoid Shock/Heat: Do not heat the dry solid above 50°C.
-
Inert Storage: Store under Argon/Nitrogen to prevent air oxidation to the azo or azoxy derivative.
-
Waste Disposal: Quench hydrazine residues with dilute hypochlorite (bleach) solution before disposal to convert them to nitrogen gas.
References
-
Synthesis of Pyridine Derivatives: World Intellectual Property Organization, WO2019241850A1, 2019. (Describes the use of 5-hydrazinyl-2-nitropyridine in sulfonyl hydrazide synthesis).
-
Diazotization Mechanisms: Chemistry Steps, "The Reaction of Amines with Nitrous Acid", Accessed 2024. (Foundational mechanism for converting amino-pyridines to hydrazines).
-
Chemical Identity & Properties: EnamineStore, "5-hydrazinyl-2-nitropyridine CAS 1019632-12-2".[1] (Physical property verification).
-
Isomer Distinction: PubChem, "2-hydrazino-5-nitropyridine vs 5-hydrazinyl-2-nitropyridine". (Verifies the existence of distinct isomers).
Sources
- 1. EnamineStore [enaminestore.com]
- 2. WO2019241850A1 - Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway - Google Patents [patents.google.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. PubChemLite - C5H6N4O2S - Explore [pubchemlite.lcsb.uni.lu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 8. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
